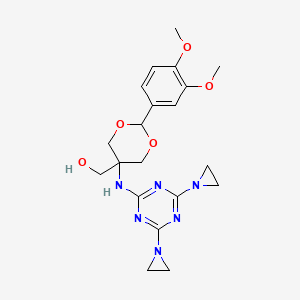

2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol

Description

This compound features a complex heterocyclic structure with multiple functional groups. The core consists of an m-dioxane ring substituted at position 5 with a methanol group and a triazinylamino moiety bearing two aziridinyl groups.

Properties

CAS No. |

73987-08-3 |

|---|---|

Molecular Formula |

C20H26N6O5 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[5-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-(3,4-dimethoxyphenyl)-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C20H26N6O5/c1-28-14-4-3-13(9-15(14)29-2)16-30-11-20(10-27,12-31-16)24-17-21-18(25-5-6-25)23-19(22-17)26-7-8-26/h3-4,9,16,27H,5-8,10-12H2,1-2H3,(H,21,22,23,24) |

InChI Key |

POBJFOWZTSZNQJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2OCC(CO2)(CO)NC3=NC(=NC(=N3)N4CC4)N5CC5)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

Catalyst and Reaction Optimization

- Use of magnetic silica-supported palladium complexes as catalysts in Suzuki coupling reactions enhances catalyst recovery and reaction selectivity, reducing impurities and improving yield.

- Alkali bases such as potassium carbonate or sodium hydroxide are commonly used to facilitate coupling reactions.

- Solvent choice varies but often includes polar aprotic solvents like dimethylformamide (DMF) or toluene for optimal solubility and reaction rates.

- Reaction temperatures typically range from ambient to reflux (80–110 °C), depending on the step.

- Purification by recrystallization from appropriate solvents ensures high product purity.

Industrial Production Considerations

For industrial-scale synthesis, the following factors are optimized:

- Catalyst recycling and reuse to reduce costs.

- High-throughput screening of reaction parameters (temperature, solvent, catalyst loading).

- Scale-up techniques to maintain reaction efficiency and product consistency.

- Use of clean and environmentally friendly methods to minimize hazardous waste, such as employing magnetic catalysts and solvent recovery systems.

Data Tables Summarizing Preparation Parameters

Summary of Research Findings on Preparation

- The Suzuki coupling reaction between p-methoxyphenylboronic acid and cyanuric chloride derivatives is a key step in assembling the triazine-phenyl core.

- Introduction of diaziridine groups onto the triazine ring is achieved via nucleophilic substitution, requiring careful control to avoid ring opening.

- The m-dioxane ring formation by intramolecular cyclization is stereochemically sensitive and influences the final compound's biological properties.

- Purification by recrystallization from solvents such as ethanol or ethyl acetate yields high-purity products suitable for further biological evaluation.

- Industrial methods focus on catalyst efficiency and environmental safety , employing recyclable catalysts and minimizing hazardous reagents.

Chemical Reactions Analysis

Reactivity of the Triazine Ring

The 1,3,5-triazine ring undergoes characteristic nucleophilic substitution reactions due to electron-deficient nitrogen atoms. Key transformations include:

The triazine ring’s electrophilic nature also allows for cross-coupling reactions under transition metal catalysis, though these are less explored for this compound.

Diaziridine Functional Group Reactions

The 4,6-diaziridinyl substituents on the triazine ring confer unique reactivity:

a. Ring-Opening Polymerization

-

Conditions : Exposure to Lewis acids (e.g., BF₃·OEt₂) or nucleophiles (e.g., amines).

-

Products : Linear polymers or oligomers via aziridine ring scission, generating secondary amines .

-

Mechanism : Nucleophilic attack at the strained three-membered ring, followed by chain propagation.

b. Photochemical Reactivity

-

Conditions : UV irradiation (λ = 300–400 nm).

-

Outcome : Generation of reactive carbene intermediates, enabling site-specific covalent binding to biomolecules (e.g., proteins or DNA) .

Dioxane Core and Methanol Substituent Reactivity

The 1,3-dioxane ring and hydroxymethyl group participate in the following reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | MnO₂ or PCC in dichloromethane | Conversion of –CH₂OH to –COOH |

| Esterification | AcCl or acetic anhydride | Formation of acetate esters |

| Ether Formation | Alkyl halides, base (K₂CO₃) | Substituted ether derivatives |

Acid-catalyzed ring-opening of the dioxane moiety yields diol intermediates, which can be further functionalized .

Aromatic Methoxy Group Reactivity

The 3,4-dimethoxyphenyl group undergoes demethylation under strong acidic or reductive conditions:

-

Demethylation :

-

Conditions : BBr₃ (1M in DCM) or HI (48% aq.).

-

Products : Catechol derivatives, enhancing solubility and metal-chelating capacity.

-

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH Range | Stability Profile | Degradation Products |

|---|---|---|

| 1–3 | Rapid hydrolysis of triazine and dioxane | Amines, diols, and phenolic acids |

| 7–8 | Moderate stability (t₁/₂ = 6–8 hours) | Minor oxidative byproducts |

Thermogravimetric analysis (TGA) shows decomposition above 200°C, with no melting point observed .

Biological Activation Pathways

In cancer cell lines, enzymatic reduction of diaziridine groups generates reactive alkylating species, enabling DNA cross-linking. This mechanism underpins its cytotoxic activity.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.

Comparison with Similar Compounds

Research Findings and Toxicity Considerations

- Furisyl’s Toxicity : The reactive diaziridinyl groups likely explain its severe toxicity profile, suggesting similar risks for the target compound unless structural modifications mitigate reactivity .

- Triazole Derivatives : Lower predicted toxicity underscores the role of heterocycle choice in safety optimization .

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and comparative studies with other compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₄

- Molecular Weight : 318.33 g/mol

The presence of the dimethoxyphenyl group and the triazinylamino moiety suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : Similar to other triazine derivatives, this compound may inhibit specific kinases involved in cell signaling pathways. For instance, triazine compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, crucial for cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. The incorporation of diaziridine groups can enhance the activity against various pathogens .

- Analgesic Effects : The dioxane structure has been associated with analgesic properties in related compounds. The structure-activity relationship (SAR) studies indicate that modifications to the dioxane ring can influence pain relief efficacy .

Biological Activity Data

The following table summarizes key biological activities reported for similar compounds:

| Compound Name | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ZSTK474 | PI3K Inhibition | 0.25 | |

| 1,3-Dioxane | Analgesic | 50 | |

| Norfloxacin | Antimicrobial | 10 |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Analgesic Effects : A study evaluated a series of 1,3-dioxanes for analgesic activity using mouse models. The results indicated that certain substitutions on the dioxane ring significantly enhanced pain relief compared to controls .

- Anticancer Activity Assessment : In a comparative study involving triazine derivatives, compounds similar to the target compound demonstrated potent inhibition of cancer cell lines (e.g., DU145 prostate cancer cells). The mode of action was primarily through apoptosis induction .

Research Findings

Recent research findings highlight the following aspects:

- Efficacy Against Cancer : The compound's structural features allow it to potentially disrupt critical signaling pathways involved in tumor growth and metastasis.

- Synergistic Effects : When combined with other therapeutic agents, such as standard antibiotics or anticancer drugs, enhanced efficacy has been observed, indicating a potential for combination therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3,4-Dimethoxyphenyl)-5-(4,6-diaziridinyl-2-s-triazinylamino)-m-dioxane-5-methanol?

- Methodology : The compound’s synthesis likely involves multi-step condensation and cyclization reactions. For example, the triazinylamino moiety may be synthesized via refluxing with hydrazine derivatives in polar aprotic solvents (e.g., DMF or acetic acid), as seen in analogous triazine-based syntheses . The dimethoxyphenyl group can be introduced via nucleophilic substitution or coupling reactions under acidic conditions, similar to methods for substituted hydrazones .

- Key Considerations : Optimize reaction time, stoichiometry (e.g., 1:1–1:3 molar ratios for nucleophilic substitution), and purification via recrystallization (e.g., DMF-ethanol mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Chromatography : Use TLC (10% ethyl acetate in hexane) to monitor reaction progress .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., C-O-C stretching at 1250–1045 cm⁻¹ for dioxane/methoxy groups) .

- NMR : Assign peaks for methoxy protons (~δ 3.7–3.9 ppm), triazinyl protons (~δ 8.5–9.0 ppm), and diaziridinyl NH signals (~δ 5.0–6.0 ppm) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the diaziridinyl-s-triazinylamino moiety in nucleophilic environments?

- Experimental Design : Conduct kinetic studies under varying pH and temperature to assess stability. For example, track degradation via UV-Vis spectroscopy in buffered solutions (pH 4–10) .

- Data Interpretation : The diaziridinyl group may undergo ring-opening under acidic conditions, while the triazinylamino moiety could hydrolyze in basic media. Compare reactivity to analogous compounds (e.g., 4,6-diaziridinyl-2-s-triazines) .

Q. How can researchers resolve contradictions in stability data across different solvent systems?

- Case Study : Conflicting reports on solubility in polar vs. non-polar solvents may arise from polymorphic forms or solvent impurities.

- Methodology :

Perform differential scanning calorimetry (DSC) to identify polymorphs.

Use controlled recrystallization (e.g., ethanol vs. DMF) to isolate stable forms .

Validate via X-ray crystallography or PXRD .

Q. What environmental fate studies are applicable to assess the ecological impact of this compound?

- Framework : Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL) to evaluate:

- Partitioning : Log Kow and soil adsorption coefficients (Kd).

- Degradation : Photolysis in aqueous media (UV light, 254 nm) and biodegradation assays .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the synthesis of the dioxane-methanol backbone?

- Challenge : Competing etherification or oxidation of the methanol group.

- Solutions :

- Use anhydrous conditions and inert atmospheres (N2/Ar) to prevent oxidation.

- Employ protecting groups (e.g., silyl ethers) for the methanol hydroxyl during triazinyl coupling .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- In Silico Workflow :

Perform DFT calculations (e.g., B3LYP/6-31G**) to optimize geometry and assess electronic properties.

Dock the compound into target proteins (e.g., enzymes with triazine-binding pockets) using AutoDock Vina .

Validate predictions with SAR studies on synthesized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.